molecular formula C13H16F3NO3S B2561187 1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034339-44-9

1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B2561187
CAS RN: 2034339-44-9
M. Wt: 323.33
InChI Key: AMEOADGQDHEPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as DTAA, is a synthetic compound that belongs to the class of azetidine derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

Sulfamoyl Azides and Triazoles : The synthesis of sulfamoyl azides from secondary amines, using novel sulfonyl azide transfer agents, has been investigated. These azides react with alkynes to form 1-sulfamoyl-1,2,3-triazoles, which are precursors to rhodium azavinyl carbenes. These carbenes are versatile intermediates that add asymmetrically to olefins (Culhane & Fokin, 2011).

Azetidines and Oxetanes : Arylglycine derivatives have been cyclized to azetidines using (2-bromoethyl)sulfonium triflate, showcasing a mild procedure for synthesizing azetidines and extending to oxetane synthesis (Fritz et al., 2012).

N-Sulfonylamines Reactions : The reaction of N-sulfonylamines with 3-dimethylamino-2H-azirines has been studied, showing competitive formation of thiadiazoles, oxathiazoles, and acrylamidines. This research highlights the complexity of reactions involving sulfonyl compounds (Tornus, Schaumann, & Adiwidjaja, 1996).

Antioxidant Activity of Azo Dyes Derived from Sulfa Drugs : A study focused on synthesizing azo-sulfa compounds for their antioxidant properties, highlighting the versatility of sulfonyl compounds in creating biologically active derivatives (Muhammad-Ali et al., 2019).

Applications in Material Science and Molecular Recognition

Poly(arylene ether sulfone)s with Quaternary Ammonium Groups : The synthesis and characterization of poly(arylene ether sulfone)s containing quaternary ammonium groups have been explored for their potential in anion exchange membranes. This research illustrates the application of sulfonyl compounds in developing materials with specific ion transport properties (Wang et al., 2015).

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO3S/c1-9-3-4-12(5-10(9)2)21(18,19)17-6-11(7-17)20-8-13(14,15)16/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEOADGQDHEPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.